

Application Notes and Protocols for AZD7545 Administration in Rodent Models of Diabetes

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Compound of Interest		
Compound Name:	AZD7545	
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Introduction

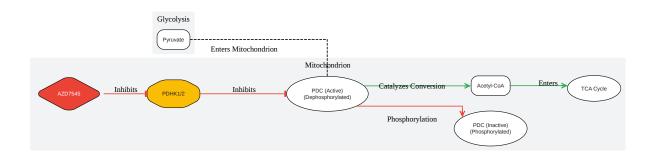
AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), specifically targeting the PDHK1 and PDHK2 isoforms.[1][2] By inhibiting these kinases, AZD7545 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[3][4] This leads to an increased proportion of the active, dephosphorylated form of the PDC, thereby enhancing glucose oxidation.[1][3] These characteristics make AZD7545 a valuable tool for investigating the role of the PDC in glucose metabolism and as a potential therapeutic agent for Type 2 Diabetes.[1][5]

These application notes provide detailed protocols for the preparation and oral administration of **AZD7545** to rodent models of diabetes, along with methods for assessing its pharmacological effects on Pyruvate Dehydrogenase (PDH) activity and blood glucose levels.

Mechanism of Action of AZD7545

The Pyruvate Dehydrogenase Complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of the PDC is regulated by reversible phosphorylation; PDHKs phosphorylate and inactivate the complex. **AZD7545**, by inhibiting PDHK1 and PDHK2, activates the PDC, leading to increased glucose utilization.[1][3]





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Figure 1: Mechanism of action of **AZD7545** on the Pyruvate Dehydrogenase Complex.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of AZD7545.

Table 1: In Vitro Inhibitory and Activator Activity of AZD7545

Parameter	Target/System	Value (EC50/IC50)	Reference	
PDHK1 Inhibition	Recombinant Human	36.8 nM	[2]	
PDHK2 Inhibition	Recombinant Human	6.4 nM	[2]	
PDH Activity	Recombinant Human PDHK2	5.2 nM	[1]	
Pyruvate Oxidation	Primary Rat Hepatocytes	105 nM	[1]	

Table 2: In Vivo Efficacy of Orally Administered AZD7545 in Rodent Models



Animal Model	Dose	Duration	Tissue	Effect on Active PDH	Effect on Blood Glucose	Referenc e
Wistar Rats	30 mg/kg (single dose)	N/A	Liver	Increase from 24.7% to 70.3%	Not specified	[1][5]
Wistar Rats	30 mg/kg (single dose)	N/A	Skeletal Muscle	Increase from 21.1% to 53.3%	Not specified	[1][5]
Obese Zucker (fa/fa) Rats	10 mg/kg (single dose)	N/A	Muscle	Significantl y elevated	Not specified	[1][5]
Obese Zucker (fa/fa) Rats	10 mg/kg (twice daily)	7 days	N/A	Not specified	Elimination of postprandi al elevation	[1][5]

Experimental ProtocolsPreparation of AZD7545 for Oral Gavage

Materials:

- AZD7545 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer



Procedure:

- Calculate the required amount of AZD7545 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.
- Prepare the vehicle solution. A commonly used vehicle consists of:
 - 10% DMSO
 - o 40% PEG300
 - 5% Tween-80
 - 45% Saline
- To prepare the formulation, first dissolve the weighed AZD7545 powder in DMSO.
- Add PEG300 and vortex until the solution is clear.
- Add Tween-80 and vortex to mix.
- Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.
- The final formulation should be prepared fresh daily.

In Vivo Administration of AZD7545 to Zucker Rats

This protocol describes a 7-day study to evaluate the effect of **AZD7545** on the 24-hour glucose profile in obese Zucker (fa/fa) rats.

Materials:

- Obese Zucker (fa/fa) rats (e.g., 12 weeks old)
- AZD7545 formulation (prepared as in section 4.1)
- Vehicle solution
- Oral gavage needles (20-22G)

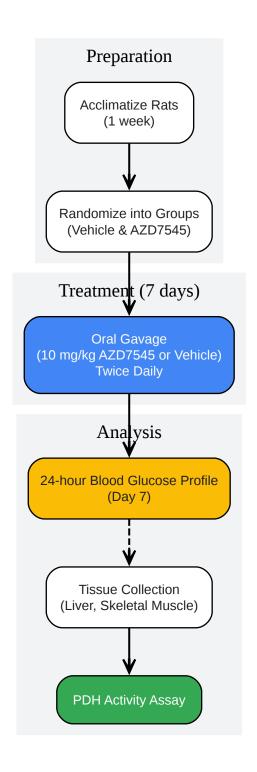


- Glucometer and test strips
- Standard rat chow

Procedure:

- Acclimatization: House the rats in individual cages for at least one week before the start of the experiment to allow for acclimatization to the housing conditions and handling.
- Grouping: Randomly divide the animals into two groups: a vehicle control group and an AZD7545 treatment group.
- Dosing:
 - Administer the AZD7545 formulation (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage.
 - Dosing should be performed twice daily (e.g., at 08:00 and 18:00) for 7 consecutive days.
 - The volume of administration should be adjusted based on the individual animal's body weight (typically 5-10 ml/kg).
- · Blood Glucose Monitoring:
 - On the 7th day of treatment, perform a 24-hour blood glucose profile.
 - Collect blood samples from the tail vein at multiple time points throughout the day,
 particularly before and after feeding, to assess the postprandial glucose response.[1][5]
 - Measure blood glucose levels using a calibrated glucometer.
- Tissue Collection (Optional): At the end of the study, animals can be euthanized, and tissues such as liver and skeletal muscle can be collected for further analysis (e.g., PDH activity assay).





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Figure 2: Experimental workflow for in vivo evaluation of **AZD7545**.

Pyruvate Dehydrogenase (PDH) Activity Assay in Tissue Homogenates

Methodological & Application





This protocol describes the measurement of PDH activity in liver or skeletal muscle tissue collected from treated animals.

Materials:

- Frozen tissue samples (liver or skeletal muscle)
- Ice-cold homogenization buffer (containing protease and phosphatase inhibitors)
- Dounce or motor-driven homogenizer
- Refrigerated centrifuge
- PDH activity assay kit (colorimetric or ELISA-based)
- Microplate reader

Procedure:

- Tissue Homogenization:
 - Weigh approximately 50-100 mg of frozen tissue.
 - Add 5-10 volumes of ice-cold homogenization buffer.[6]
 - Homogenize the tissue thoroughly on ice.[6]
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]
 - Collect the supernatant, which contains the soluble proteins including the PDH complex.
 Keep the supernatant on ice.[6]
- Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as a BCA assay.
- PDH Activity Measurement:
 - Follow the instructions provided with the commercial PDH activity assay kit.



- Typically, a standardized amount of protein from each tissue lysate is added to the wells of a 96-well plate.
- The reaction is initiated by the addition of a master mix containing the necessary substrates and cofactors.
- The change in absorbance is measured over time using a microplate reader.
- Data Analysis:
 - Calculate the PDH activity, often expressed as mU/mg of protein.
 - Compare the PDH activity in the AZD7545-treated group to the vehicle-treated control group.

Hepatocyte Pyruvate Oxidation Assay

This in vitro assay assesses the direct effect of **AZD7545** on pyruvate metabolism in a cellular context.

Materials:

- · Primary rat hepatocytes
- Collagen-coated culture plates
- Krebs-Henseleit buffer
- AZD7545 (dissolved in DMSO)
- [1-14C]-pyruvate
- CO₂ trapping scintillant
- Scintillation counter

Procedure:



- Hepatocyte Isolation and Culture: Isolate primary hepatocytes from Wistar rats using collagenase perfusion and plate them on collagen-coated plates.
- Treatment: Treat the cultured hepatocytes with varying concentrations of AZD7545 for a predetermined time.
- Metabolic Labeling: Add [1-14C]-pyruvate to the culture medium.
- CO₂ Trapping: Measure the rate of pyruvate oxidation by quantifying the amount of ¹⁴CO₂ produced and trapped in a suitable scintillant.
- Data Analysis: Calculate the EC₅₀ for the stimulation of pyruvate oxidation from the doseresponse curve.[3]

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the investigation of **AZD7545** in rodent models of diabetes. The oral gavage administration of **AZD7545** has been shown to be an effective method for in vivo studies, leading to the activation of the Pyruvate Dehydrogenase Complex and subsequent improvements in glucose homeostasis. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of metabolic diseases.

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